molecular formula C10H10N2O3 B15255003 2-(6-methoxy-2H-indazol-3-yl)acetic acid

2-(6-methoxy-2H-indazol-3-yl)acetic acid

Cat. No.: B15255003
M. Wt: 206.20 g/mol
InChI Key: KFCAMULQQHPFDO-UHFFFAOYSA-N
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Description

2-(6-methoxy-2H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base. The acetic acid group is then introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using transition metal catalysts to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-2H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of 2-(6-hydroxy-2H-indazol-3-yl)acetic acid.

    Reduction: Formation of 2-(6-methoxy-2,3-dihydro-2H-indazol-3-yl)acetic acid.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-methoxy-2H-indazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indazole-4-acetic acid
  • 2-(1-methyl-1H-indazol-4-yl)propanoic acid
  • 1-benzyl-3-(2,3-dihydroxypropoxy)indazole

Uniqueness

2-(6-methoxy-2H-indazol-3-yl)acetic acid is unique due to the presence of the methoxy group at the 6-position, which can influence its biological activity and chemical reactivity. This structural feature differentiates it from other indazole derivatives and can lead to distinct pharmacological properties .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(6-methoxy-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c1-15-6-2-3-7-8(4-6)11-12-9(7)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

KFCAMULQQHPFDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)CC(=O)O

Origin of Product

United States

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